Propanedioic acid, bromo-, ethyl methyl ester Propanedioic acid, bromo-, ethyl methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17971859
InChI: InChI=1S/C6H9BrO4/c1-3-11-6(9)4(7)5(8)10-2/h4H,3H2,1-2H3
SMILES:
Molecular Formula: C6H9BrO4
Molecular Weight: 225.04 g/mol

Propanedioic acid, bromo-, ethyl methyl ester

CAS No.:

Cat. No.: VC17971859

Molecular Formula: C6H9BrO4

Molecular Weight: 225.04 g/mol

* For research use only. Not for human or veterinary use.

Propanedioic acid, bromo-, ethyl methyl ester -

Specification

Molecular Formula C6H9BrO4
Molecular Weight 225.04 g/mol
IUPAC Name 1-O-ethyl 3-O-methyl 2-bromopropanedioate
Standard InChI InChI=1S/C6H9BrO4/c1-3-11-6(9)4(7)5(8)10-2/h4H,3H2,1-2H3
Standard InChI Key OGGYASKKLGSDRJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C(=O)OC)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Propanedioic acid, bromo-, ethyl methyl ester is systematically named as ethyl methyl 2-bromomalonate, reflecting its malonic acid backbone substituted with bromine at the α-position and esterified with ethyl and methyl groups. Its IUPAC name is 1-ethyl 3-methyl 2-bromopropanedioate. The molecular structure (Fig. 1) comprises:

  • A central propanedioic acid core (HOOC-CHBr-COOH\text{HOOC-CHBr-COOH}).

  • Ethyl (OCH2CH3-\text{OCH}_2\text{CH}_3) and methyl (OCH3-\text{OCH}_3) ester groups replacing the carboxylic acid hydrogens .

Molecular Formula: C6H9BrO4\text{C}_6\text{H}_9\text{BrO}_4
Molecular Weight: 225.04 g/mol .

Spectroscopic and Stereochemical Properties

While experimental spectroscopic data (e.g., NMR, IR) for this specific compound is absent in the provided sources, analogous bromomalonates exhibit characteristic peaks:

  • 1H^{1}\text{H} NMR: Signals for ester methyl (δ3.73.9\delta \approx 3.7–3.9 ppm) and ethyl groups (δ1.24.3\delta \approx 1.2–4.3 ppm), alongside a deshielded proton adjacent to bromine (δ4.55.0\delta \approx 4.5–5.0 ppm) .

  • 13C^{13}\text{C} NMR: Carbonyl carbons (δ165170\delta \approx 165–170 ppm), brominated carbon (δ4045\delta \approx 40–45 ppm) .

Synthesis and Manufacturing

General Synthetic Routes

Bromomalonate esters are typically synthesized via electrophilic bromination of malonate esters. For example:

  • Bromination of Ethyl Methyl Malonate:

    CH2(COOCH2CH3)(COOCH3)+Br2Fe or Al catalystBrCH(COOCH2CH3)(COOCH3)+HBr\text{CH}_2(\text{COOCH}_2\text{CH}_3)(\text{COOCH}_3) + \text{Br}_2 \xrightarrow{\text{Fe or Al catalyst}} \text{BrCH}(\text{COOCH}_2\text{CH}_3)(\text{COOCH}_3) + \text{HBr}

    This method mirrors the synthesis of dimethyl bromomalonate, where bromine replaces a hydrogen atom on the central carbon .

  • Esterification of Bromomalonic Acid:
    Bromomalonic acid (HOOC-CHBr-COOH\text{HOOC-CHBr-COOH}) can be esterified with ethanol and methanol under acidic conditions .

Industrial-Scale Production

Physicochemical Properties

Phase-Change Data

Direct measurements for ethyl methyl bromomalonate are lacking, but analog compounds provide benchmarks:

PropertyDimethyl Bromomalonate Diethyl Methylmalonate
Boiling Point (at 0.015 bar)379.7 KNot reported
Molecular Weight211.01 g/mol174.19 g/mol

The reduced boiling point of dimethyl bromomalonate under vacuum (0.015 bar) suggests ethyl methyl bromomalonate would similarly require low-pressure distillation .

Thermodynamic and Kinetic Parameters

  • Vapor Pressure: Estimated using the Clausius-Clapeyron equation for dimethyl bromomalonate:

    lnP=ΔHvapR(1T1Tboil)\ln P = -\frac{\Delta H_{\text{vap}}}{R} \left( \frac{1}{T} - \frac{1}{T_{\text{boil}}} \right)

    Where ΔHvap42.31kJ/mol\Delta H_{\text{vap}} \approx 42.31 \, \text{kJ/mol} (from ethyl 3-bromopropionate data) .

Applications in Organic Synthesis

Alkylation Reactions

Bromomalonate esters serve as electrophiles in Michael additions and alkylation reactions. For example:

  • Formation of Quaternary Centers:

    BrCH(COOR)2+NuNu-CH(COOR)2+Br\text{BrCH}(\text{COOR})_2 + \text{Nu}^- \rightarrow \text{Nu-CH}(\text{COOR})_2 + \text{Br}^-

    The bromine atom acts as a leaving group, enabling nucleophilic displacement .

Pharmaceutical Intermediates

Ethyl methyl bromomalonate could hypothetically synthesize β-bromo carboxylic acids, precursors to anticonvulsants and anti-inflammatory agents .

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